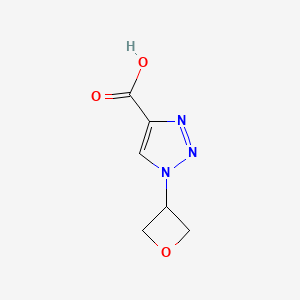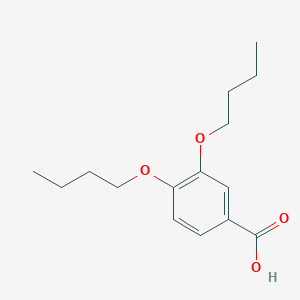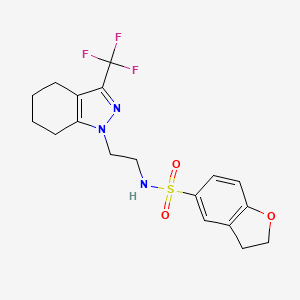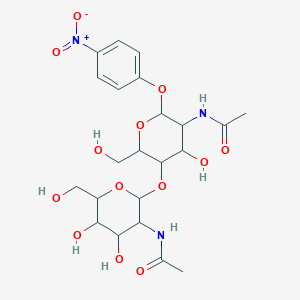
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of oxetane and triazole rings. The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms.
Wirkmechanismus
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in several drugs that have progressed to different phases of clinical trials .
Mode of Action
Oxetane is known to be an electron-withdrawing group, which reduces the basicity of its adjacent nitrogen atom . This subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing compounds have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . It has been employed to improve drugs’ physicochemical properties, especially their oral bioavailability .
Action Environment
The stability and efficacy of oxetane-containing compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Vorbereitungsmethoden
The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Formation of the Triazole Ring:
Coupling of Oxetane and Triazole Rings: The final step involves coupling the oxetane and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxetane or triazole rings are replaced by other groups.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological molecules.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as :
1-(Oxetan-3-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group on the triazole ring.
1-(Oxetan-3-yl)-1H-1,2,3-benzotriazole-4-carboxylic acid: This compound contains a benzotriazole ring instead of a triazole ring, which can affect its chemical properties and reactivity.
1-(Oxetan-3-yl)-1H-1,2,3-imidazole-4-carboxylic acid: This compound has an imidazole ring instead of a triazole ring, leading to differences in its biological activity and applications.
The uniqueness of this compound lies in its combination of oxetane and triazole rings, which impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-6(11)5-1-9(8-7-5)4-2-12-3-4/h1,4H,2-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZMBOFLVOQECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707403-03-9 |
Source


|
| Record name | 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)





![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)
